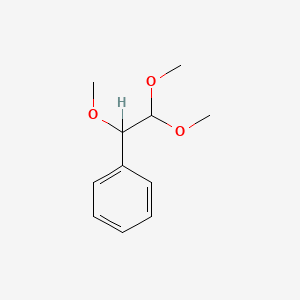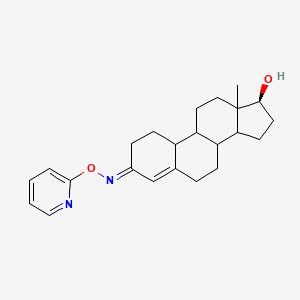
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is a synthetic compound derived from the steroidal structure of 17-beta-Hydroxyestr-4-en-3-one
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime typically involves the oximation of 17-beta-Hydroxyestr-4-en-3-one. The reaction is carried out by reacting 17-beta-Hydroxyestr-4-en-3-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the original ketone.
Substitution: Formation of substituted oxime derivatives.
科学的研究の応用
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other steroidal compounds.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related treatments and as an anabolic agent.
作用機序
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime involves its interaction with specific molecular targets. The compound can bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular metabolism .
類似化合物との比較
Similar Compounds
Nandrolone: A synthetic anabolic steroid with a similar structure but different functional groups.
Testosterone: A naturally occurring steroid hormone with a similar core structure.
Estradiol: Another steroid hormone with structural similarities but distinct biological functions.
Uniqueness
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .
特性
CAS番号 |
53290-01-0 |
|---|---|
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
(3E,17S)-13-methyl-3-pyridin-2-yloxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H30N2O2/c1-23-12-11-18-17-8-6-16(25-27-22-4-2-3-13-24-22)14-15(17)5-7-19(18)20(23)9-10-21(23)26/h2-4,13-14,17-21,26H,5-12H2,1H3/b25-16+/t17?,18?,19?,20?,21-,23?/m0/s1 |
InChIキー |
SUUBVPGZEBSFBG-ILQWRCSMSA-N |
異性体SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=N5)/CCC34 |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
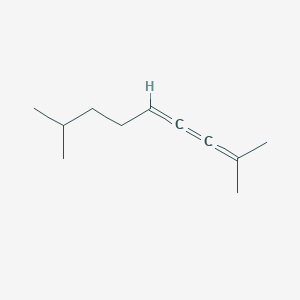
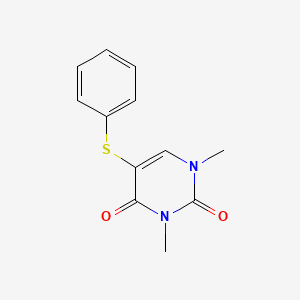
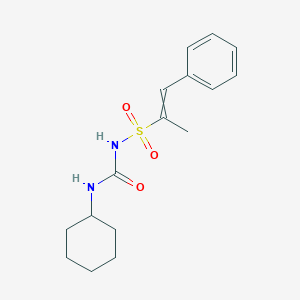

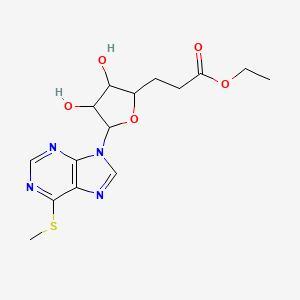
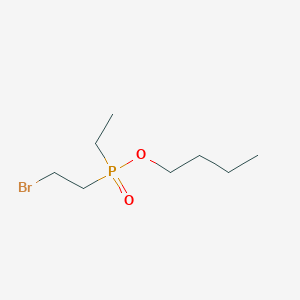
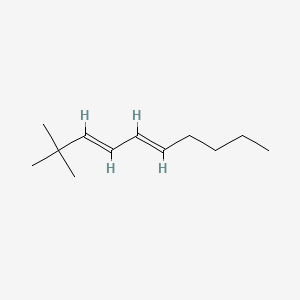
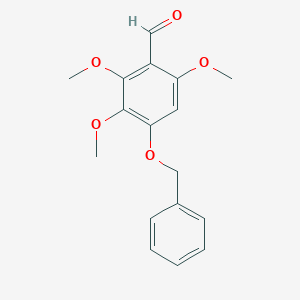

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
